molecular formula C11H7ClO2 B1354561 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde CAS No. 58132-06-2

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde

Cat. No.: B1354561
CAS No.: 58132-06-2
M. Wt: 206.62 g/mol
InChI Key: FTCRRHMDEKNDHP-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of 4-chloro-1-hydroxynaphthalene-2-carbaldehyde follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry, which provides a standardized approach to naming organic compounds based on their structural features. The compound possesses the molecular formula C₁₁H₇ClO₂ with a molecular weight of 206.63 grams per mole, indicating a relatively compact aromatic system with multiple functional groups. The International Union of Pure and Applied Chemistry name "this compound" directly reflects the positional arrangement of substituents on the naphthalene backbone, where the numbering system follows established conventions for bicyclic aromatic compounds.

The structural framework consists of a naphthalene core, which is a fused bicyclic aromatic system containing ten carbon atoms arranged in two benzene rings sharing a common edge. The substitution pattern involves three distinct functional groups positioned at specific carbon atoms: a hydroxyl group (-OH) at position 1, an aldehyde group (-CHO) at position 2, and a chlorine atom (Cl) at position 4. This particular arrangement creates a unique electronic environment within the molecule, where the electron-donating hydroxyl group and electron-withdrawing chlorine atom exert opposing electronic effects on the aromatic system.

The systematic molecular identifier includes the Simplified Molecular-Input Line-Entry System notation "C1=CC=C2C(=C1)C(=CC(=C2O)C=O)Cl" and the International Chemical Identifier string "InChI=1S/C11H7ClO2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-6,14H". These standardized representations provide unambiguous descriptions of the molecular connectivity and can be used for database searches and computational modeling applications. The International Chemical Identifier Key "FTCRRHMDEKNDHP-UHFFFAOYSA-N" serves as a unique identifier for this specific compound in chemical databases worldwide.

Property Value Reference
Molecular Formula C₁₁H₇ClO₂
Molecular Weight 206.63 g/mol
Chemical Abstracts Service Number 58132-06-2
Topological Polar Surface Area 37.3 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 1

Properties

IUPAC Name

4-chloro-1-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCRRHMDEKNDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503358
Record name 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58132-06-2
Record name 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde typically involves the chlorination of 1-hydroxynaphthalene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4-position of the naphthalene ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen bonding, which may enhance solubility in polar solvents and influence crystal packing patterns compared to non-hydroxylated analogs .

Functional Group Reactivity :

  • Aldehyde groups (common to the first two compounds) are reactive toward nucleophiles, enabling applications in condensation reactions (e.g., Schiff base formation).
  • The nitrile group in 4-(naphthalen-2-yloxy)benzonitrile offers distinct reactivity, such as participation in cycloaddition or hydrolysis reactions .

Safety data for 4-Bromo-1-fluoro-2-naphthaldehyde highlight risks associated with halogenated aromatics, including inhalation hazards .

Biological Activity

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde (C10H7ClO2) is a chemical compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its roles in medicinal chemistry, particularly in the synthesis of pharmaceuticals and as a potential therapeutic agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular structure of this compound features a naphthalene ring substituted with a hydroxyl group and a formyl group at specific positions. The presence of chlorine at the 4-position enhances its reactivity and biological interactions.

Synthesis

The synthesis typically involves chlorination of 1-hydroxynaphthalene-2-carbaldehyde under controlled conditions using reagents such as chlorine gas or sodium hypochlorite in solvents like acetic acid or dichloromethane.

This compound acts as an electrophile, interacting with nucleophilic sites on various biomolecules, including proteins and nucleic acids. This interaction can lead to covalent modifications that alter the structure and function of these molecules.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, a series of derivatives based on 1-hydroxynaphthalene-2-carboxanilides demonstrated significant antiproliferative activity against human colon carcinoma cell lines, particularly those with deleted TP53 tumor suppressor genes .

Case Study: Apoptosis Induction

In vitro experiments showed that certain derivatives of this compound induced apoptosis in cancer cells. The Acridine Orange/Ethidium Bromide staining test confirmed early and late apoptotic features in treated cells, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been noted for its antimicrobial activities. Its structural characteristics allow it to interact with bacterial cell membranes, potentially disrupting their integrity and function.

In Vivo Studies

Pharmacokinetic studies indicate that this compound is rapidly absorbed and distributed within biological systems. Its metabolites have been identified following administration, suggesting a complex metabolic pathway that may influence its biological efficacy .

Dosage Effects

Research has shown that the biological effects of this compound vary significantly with dosage. Lower concentrations tend to exhibit beneficial effects on neurotransmitter levels by inhibiting monoamine oxidase enzymes, while higher doses may lead to cytotoxicity .

Data Table: Summary of Biological Activities

Activity Mechanism Model/System Reference
AnticancerInduces apoptosis via interaction with cellular proteinsHuman colon carcinoma cell lines
AntimicrobialDisruption of bacterial cell membranesVarious bacterial strains
Neurotransmitter modulationInhibition of monoamine oxidase enzymesAnimal models

Q & A

Q. How do solvent polarity and proticity influence reactivity in derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde group, facilitating nucleophilic attacks. Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding but may slow reaction rates. Solvent effects can be modeled using the Kamlet-Taft equation .

Methodological Notes

  • Data Validation : Replicate experiments ≥3 times and report standard deviations for quantitative results (e.g., yield, IC₅₀).
  • Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for peer validation .
  • Computational Reproducibility : Archive input files (e.g., Gaussian .gjf) and benchmark against experimental data .

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